molecular formula C8H13ClN2 B1424454 (R)-1-(4-Pyridinyl)propylamine 2hcl CAS No. 1311254-88-2

(R)-1-(4-Pyridinyl)propylamine 2hcl

Cat. No.: B1424454
CAS No.: 1311254-88-2
M. Wt: 172.65 g/mol
InChI Key: GYHUQCUWRLXHKU-DDWIOCJRSA-N
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Description

®-1-(4-Pyridinyl)propylamine 2hcl is a chiral amine compound with a pyridine ring attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Pyridinyl)propylamine 2hcl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis often involves the use of chiral catalysts or reagents to ensure the desired enantiomer is obtained.

    Amine Introduction: The propylamine chain is then attached to the pyridine ring through nucleophilic substitution reactions. Common reagents for this step include alkyl halides and amines.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(4-Pyridinyl)propylamine 2hcl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and process intensification are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Pyridinyl)propylamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, thiols.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

®-1-(4-Pyridinyl)propylamine 2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Pyridinyl)propylamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Similar in structure but with a saturated ring.

    Pyrrolidine Derivatives: Contain a five-membered ring instead of six.

    Pyridinium Salts: Quaternary ammonium compounds derived from pyridine.

Uniqueness

®-1-(4-Pyridinyl)propylamine 2hcl is unique due to its chiral nature and the presence of both a pyridine ring and a propylamine chain. This combination of features makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

(1R)-1-pyridin-4-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-8(9)7-3-5-10-6-4-7;/h3-6,8H,2,9H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHUQCUWRLXHKU-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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